Tert-butyl (3-butoxyphenyl)carbamate
Description
Tert-butyl (3-butoxyphenyl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with a butoxy group at the meta position. This compound is structurally significant in medicinal and synthetic chemistry, where carbamates are widely used as protecting groups for amines or as intermediates in drug synthesis. The 3-butoxyphenyl substituent imparts distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-(3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-5-6-10-18-13-9-7-8-12(11-13)16-14(17)19-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17) |
InChI Key |
AKJWGIKMUQFIAU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Tert-butyl carbamates vary significantly based on substituent position and electronic nature. Key comparisons include:
Tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
- Substituent : 4-Chlorophenethyl group.
- Properties: The electron-withdrawing chlorine atom at the para position enhances electrophilic reactivity.
- Safety: Classified as non-hazardous, suggesting lower toxicity compared to electron-rich analogs .
Tert-butyl (3-cyanophenyl)carbamate (CAS 145878-50-8)
- Substituent: 3-Cyanophenyl group.
- Properties: The cyano group is strongly electron-withdrawing, which contrasts with the electron-donating butoxy group. This difference significantly alters reactivity in nucleophilic substitution or coupling reactions .
Tert-butyl (1-phenylpent-4-en-1-yl)carbamate
- Substituent : Alkenyl-phenyl hybrid.
- Properties : The pent-4-enyl chain introduces unsaturation, enabling conjugation or cyclization reactions, unlike the saturated butoxy group. This structural feature is leveraged in palladium-catalyzed heterocycle synthesis .
Lipophilicity and Solubility
- Butoxy vs. Methoxy : The butoxy group (C₄H₉O) in the target compound increases lipophilicity (higher logP) compared to smaller substituents like methoxy (C₁H₃O), as seen in tert-butyl (4-methoxycyclohexyl)carbamate derivatives .
- Chloro vs. Cyano: Chlorophenethyl and cyanophenyl analogs exhibit lower solubility in polar solvents due to electron-withdrawing effects, whereas the butoxy group may enhance solubility in organic phases .
Structural Similarity Analysis
Using similarity metrics from :
| Compound (CAS) | Similarity Score | Key Structural Difference |
|---|---|---|
| tert-Butyl (3-oxocyclohexyl)carbamate | 0.98 | Oxocyclohexyl vs. phenyl substituent |
| tert-Butyl 3-oxocyclobutylcarbamate | 0.94 | Smaller cyclobutane ring |
The 3-butoxyphenyl group’s aromaticity and longer alkoxy chain distinguish it from cycloalkyl-substituted carbamates, affecting binding interactions in biological systems.
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